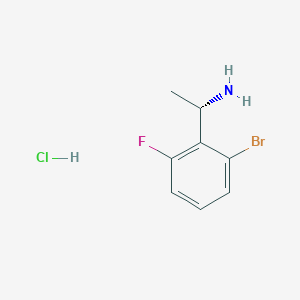
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate amine precursor to introduce the ethan-1-amine group. This step often involves the use of reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by amine introduction using automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
(S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(S)-1-(2-Bromo-6-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (S)-1-(2-Bromo-6-fluorophenyl)ethan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Propiedades
Fórmula molecular |
C8H10BrClFN |
|---|---|
Peso molecular |
254.53 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
GBUWAJMKVUUDDG-JEDNCBNOSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
SMILES canónico |
CC(C1=C(C=CC=C1Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















